Spiro[2.2]pentane-1-carbohydrazide
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Overview
Description
Spiro[22]pentane-1-carbohydrazide is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclopropane rings connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.2]pentane-1-carbohydrazide typically involves the reaction of spiro[2.2]pentane-1-carbonitrile with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of dialkyl sulfone reagents as carbene equivalents, which react with arylmethylenecyclopropanes to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, hydrazine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[2.2]pentane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and other biological activities.
Medicine: Research is ongoing to explore its potential as a drug lead compound due to its bioisosteric properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of spiro[2.2]pentane-1-carbohydrazide involves its interaction with molecular targets through its spirocyclic structure. The high ring strain and unique topology allow it to interact with enzymes and other biological molecules in a specific manner, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can form stable complexes with certain proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.2]pentane-1-carbonitrile
- Spiro[cyclopropane-1,2’-steroids]
- Spiro[2.4]heptane derivatives
Uniqueness
Spiro[2.2]pentane-1-carbohydrazide stands out due to its specific hydrazide functional group, which imparts unique reactivity and potential biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
CAS No. |
6142-70-7 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
spiro[2.2]pentane-2-carbohydrazide |
InChI |
InChI=1S/C6H10N2O/c7-8-5(9)4-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9) |
InChI Key |
SVSIOMCPHDPRON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2C(=O)NN |
Origin of Product |
United States |
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